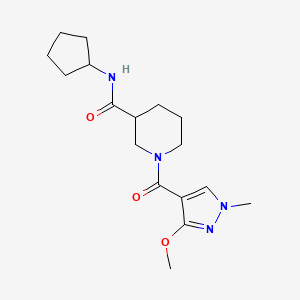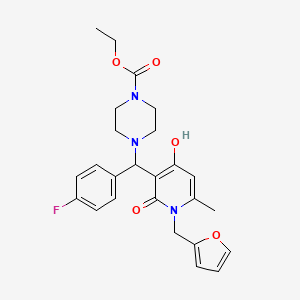
Ethyl 4-((4-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , Ethyl 4-((4-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate, is a complex molecule that appears to be related to various pharmacologically active compounds. The structure suggests the presence of multiple functional groups, including a piperazine ring, a fluorophenyl group, and a dihydropyridine moiety, which are often seen in drug molecules.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid leads to the formation of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), which shares some structural features with the compound of interest . This suggests that similar synthetic routes could be employed for the synthesis of Ethyl 4-((4-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate, potentially involving a multi-step process with careful control of reaction conditions to ensure the correct assembly of the molecule.
Molecular Structure Analysis
The molecular structure of related compounds, such as EPBA, shows that the piperazine ring can adopt a chair conformation, which is a stable form for six-membered heterocycles . The dihedral angles between the piperazine ring and the attached benzene ring in EPBA suggest a certain degree of spatial orientation that could affect the molecule's interaction with biological targets. This information can be extrapolated to analyze the molecular structure of the compound , which likely exhibits a similar conformational behavior.
Chemical Reactions Analysis
The presence of a piperazine ring in the compound suggests that it could undergo reactions typical for secondary amines, such as alkylation or acylation. The fluorophenyl group could be involved in electrophilic aromatic substitution reactions, while the dihydropyridine moiety might participate in redox reactions, given its structural similarity to known redox-active compounds .
Physical and Chemical Properties Analysis
While specific data on the physical and chemical properties of Ethyl 4-((4-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is not provided, we can infer from related compounds that it is likely to be a solid at room temperature. The presence of multiple aromatic rings and a piperazine moiety suggests that it could have moderate to low solubility in water, but potentially higher solubility in organic solvents. The molecule's pharmacokinetic profile would need to be assessed to determine its suitability for drug development .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has delved into the synthesis of heterocyclic compounds, where Ethyl 4-((4-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate serves as a key intermediate or target molecule. For instance, studies have described the syntheses of piperidine and piperazine derivatives with potential 5-HT2 antagonist activity, highlighting the importance of such compounds in the development of new pharmacological agents (Watanabe et al., 1993). Similarly, the microwave-assisted synthesis of compounds containing penicillanic or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, underscores the compound's versatility in generating biologically active molecules with antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
Biological Activities
The compound's framework has been utilized to investigate various biological activities, offering insights into its potential therapeutic applications. Research on the chemistry of iminofurans, for example, has led to the discovery of derivatives exhibiting specific biochemical interactions, indicating the compound's utility in the development of new chemical entities with desired biological properties (Vasileva et al., 2018). Additionally, the design and synthesis of novel derivatives targeting specific receptors, such as serotonin 5-HT1A receptors, underscore the compound's relevance in exploring new avenues for psychiatric and neurological disorder treatments (García et al., 2014).
Eigenschaften
IUPAC Name |
ethyl 4-[(4-fluorophenyl)-[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O5/c1-3-33-25(32)28-12-10-27(11-13-28)23(18-6-8-19(26)9-7-18)22-21(30)15-17(2)29(24(22)31)16-20-5-4-14-34-20/h4-9,14-15,23,30H,3,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYAECCVIGIMMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-fluorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


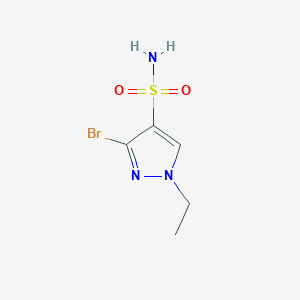
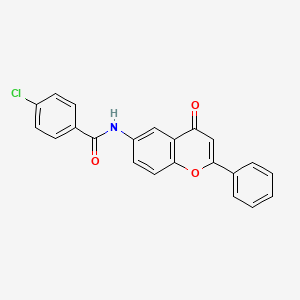
![(E)-ethyl 2-(3-(but-2-en-1-yl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2518739.png)
![Ethyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)amino)-4-oxobutanoate](/img/structure/B2518740.png)
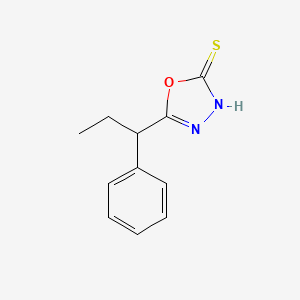
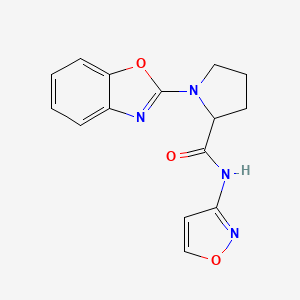

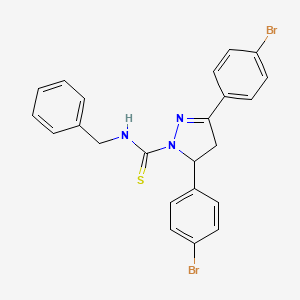
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2518752.png)
![1-Prop-2-enoyl-N-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]piperidine-4-carboxamide](/img/structure/B2518754.png)
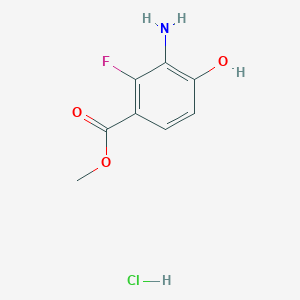
![7-Diethylamino-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2518756.png)
